Product packaging for (S)-2-((4-Bromophenoxy)methyl)oxirane(Cat. No.:CAS No. 129098-55-1)

(S)-2-((4-Bromophenoxy)methyl)oxirane

Cat. No.: B144712
CAS No.: 129098-55-1
M. Wt: 229.07 g/mol
InChI Key: YKUYKENINQNULY-SECBINFHSA-N
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Description

Significance of Chiral Epoxides as Synthetic Intermediates

The importance of chiral epoxides in synthetic organic chemistry cannot be overstated. They are versatile precursors for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other biologically active molecules. The epoxide ring can be opened regioselectively and stereospecifically by a diverse range of nucleophiles, leading to the formation of 1,2-difunctionalized compounds such as amino alcohols, diols, and ethers. This strategy is a cornerstone in the construction of molecules with multiple stereocenters.

Many natural products and blockbuster drugs contain the 1,2-amino alcohol moiety, a structure readily accessible from chiral epoxides. The ability to control the absolute configuration of these stereocenters is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities. One enantiomer might be therapeutically active (the eutomer), while the other could be inactive or even cause undesirable side effects (the distomer). Therefore, the availability of enantiomerically pure epoxides is crucial for the development of safe and effective medicines.

Overview of (S)-2-((4-Bromophenoxy)methyl)oxirane in Contemporary Chemical Research

This compound, also known as (S)-4-Bromophenyl glycidyl (B131873) ether, is a prominent example of a chiral epoxide that serves as a valuable intermediate in modern chemical research. This compound features a reactive oxirane ring tethered to a 4-bromophenoxy group, making it an excellent building block for introducing a specific chiral moiety into a target molecule.

Its racemic form, 2-((4-Bromophenoxy)methyl)oxirane, is recognized as a versatile tool in synthetic chemistry, employed in the development of pharmaceuticals and specialty polymers. chemimpex.com The (S)-enantiomer, in particular, is of significant interest as a chiral synthon for the asymmetric synthesis of complex molecules. A primary application lies in the synthesis of beta-adrenergic antagonists, commonly known as beta-blockers. The general structure of many beta-blockers consists of an aryloxypropanolamine core. The synthesis of these drugs often involves the reaction of a substituted phenol (B47542) with a chiral three-carbon unit derived from an epoxide.

This compound provides the necessary chiral backbone to construct the (S)-enantiomer of various aryloxypropanolamine-based drugs. The synthesis typically proceeds via the nucleophilic opening of the epoxide ring with an appropriate amine, such as isopropylamine, to yield the desired 1-alkylamino-3-aryloxy-2-propanol structure. The presence of the bromine atom on the phenyl ring also offers a handle for further chemical modification through cross-coupling reactions, allowing for the creation of diverse molecular libraries for drug discovery.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 129098-55-1
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance Not specified (often a liquid or low-melting solid)
Chirality (S)-enantiomer

Stereochemical Importance and Enantiomeric Purity in Synthetic Applications

Stereochemistry is a critical factor in the biological activity of many pharmaceutical compounds. For drugs that interact with chiral biological targets like enzymes and receptors, the three-dimensional arrangement of atoms is paramount for effective binding and therapeutic action. In the class of beta-blockers, the biological activity predominantly resides in the (S)-enantiomer. For example, (S)-propranolol is approximately 100 times more potent as a beta-blocker than its (R)-enantiomer. ut.ac.irjocpr.com

This significant difference in activity underscores the necessity of producing single-enantiomer drugs. The use of a chiral building block with high enantiomeric purity, such as this compound, is a highly effective strategy to achieve this goal. By starting with an enantiomerically pure epoxide, chemists can ensure that the desired stereocenter is incorporated into the final drug molecule with high fidelity. This approach, known as asymmetric synthesis, is often more efficient and reliable than the resolution of a racemic mixture, which involves separating the two enantiomers—a process that can be costly and results in the loss of at least 50% of the material.

The enantiomeric purity of the starting epoxide directly translates to the enantiomeric purity of the final active pharmaceutical ingredient (API). High enantiomeric excess (ee) is crucial to maximize the therapeutic benefit and minimize potential risks associated with the inactive or less active enantiomer. Therefore, chiral intermediates like this compound are not just tools for chemical construction but are enabling components for the development of safer and more effective medicines. The synthesis of chiral beta-blocker precursors often relies on these enantiopure phenyl glycidyl ethers to establish the correct stereochemistry early in the synthetic sequence. nih.gov

Table 2: Comparison of Enantiomers in Beta-Blockers

DrugMore Active EnantiomerRelative Potency
Propranolol (S)~100x more potent than (R)-enantiomer ut.ac.irjocpr.com
Betaxolol (S)Significantly more active than (R)-enantiomer ntnu.no

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B144712 (S)-2-((4-Bromophenoxy)methyl)oxirane CAS No. 129098-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(4-bromophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUYKENINQNULY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S 2 4 Bromophenoxy Methyl Oxirane

Asymmetric Synthesis Strategies

Asymmetric synthesis provides a direct route to enantiomerically enriched products, avoiding the loss of material inherent in resolution processes. For (S)-2-((4-Bromophenoxy)methyl)oxirane, the main strategies involve the enantioselective construction of the epoxide ring or the use of pre-existing chirality from a natural source.

Enantioselective Epoxidation of Precursors

One of the most powerful methods for creating chiral epoxides is the direct asymmetric epoxidation of a prochiral alkene precursor. princeton.edu The logical precursor for this compound is 4-bromophenyl allyl ether. The goal is to transfer an oxygen atom to the double bond in a way that selectively produces the (S)-enantiomer.

While the renowned Sharpless asymmetric epoxidation is highly effective for allylic alcohols, it is not directly applicable to 4-bromophenyl allyl ether due to the absence of the required hydroxyl group for catalyst coordination. oregonstate.eduwikipedia.org However, the Jacobsen-Katsuki epoxidation is a potent alternative for the enantioselective epoxidation of unfunctionalized alkenes. wikipedia.orgorganic-chemistry.org

This methodology employs a chiral manganese(III) salen complex as the catalyst. wikipedia.org The catalyst's structure features a C2-symmetric ligand derived from a chiral 1,2-diaminocyclohexane backbone and substituted salicylaldehyde (B1680747) derivatives. wikipedia.org The bulky substituents on the salicylaldehyde portion of the ligand create a chiral environment around the manganese center, which directs the approach of the alkene and ensures the facial selectivity of the oxygen transfer. organic-chemistry.org The active oxidant is a high-valent manganese-oxo species, generated in situ from the Mn(III) complex using a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach) or m-chloroperoxybenzoic acid (m-CPBA). wikipedia.org

Table 1: Key Catalyst Systems for Enantioselective Epoxidation
MethodologyCatalyst SystemTypical OxidantApplicable Precursor Type
Jacobsen-Katsuki EpoxidationChiral (salen)Mn(III) complexesNaOCl, m-CPBAUnfunctionalized cis-disubstituted and trisubstituted alkenes wikipedia.orgacs.org
Sharpless EpoxidationTi(OiPr)4 / Dialkyl Tartrate (DET or DIPT)t-BuOOHAllylic alcohols wikipedia.orgresearchgate.net

The Jacobsen-Katsuki epoxidation has a broad substrate scope, showing excellent enantioselectivity for a variety of alkenes. organic-chemistry.org It is particularly effective for cyclic and acyclic cis-1,2-disubstituted alkenes, often yielding enantiomeric excesses (ee) of over 90%. wikipedia.org Trans-disubstituted and terminal alkenes are generally poorer substrates, although modifications to the catalyst and reaction conditions can improve results. organic-chemistry.org For a terminal alkene like 4-bromophenyl allyl ether, the enantioselectivity may be moderate compared to cis-disubstituted substrates. The success of the reaction can be influenced by both steric and electronic factors of the substrate.

A significant limitation of the Sharpless epoxidation in this context is its strict requirement for an allylic alcohol. wikipedia.org This is because the substrate's hydroxyl group coordinates to the titanium center of the catalyst, a critical step for both activation and stereochemical control. oregonstate.edu Since 4-bromophenyl allyl ether lacks this directing group, it is not a suitable substrate for this specific method.

Chiral Pool Approaches to Oxirane Scaffolds

A highly practical and widely used alternative to asymmetric catalysis is the "chiral pool" approach, which utilizes readily available, inexpensive, and enantiomerically pure starting materials. For the synthesis of this compound, (S)-epichlorohydrin and (S)-glycidol are ideal chiral synthons. researchgate.netsynthesiswithcatalysts.com

The most common route involves a nucleophilic substitution reaction where 4-bromophenol (B116583) is converted to its conjugate base, 4-bromophenoxide, using a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The resulting phenoxide then acts as a nucleophile, attacking the least substituted carbon of (S)-epichlorohydrin and displacing the chloride ion. This reaction proceeds via a Williamson ether synthesis mechanism.

Alternatively, 4-bromophenoxide can perform a ring-opening reaction on (S)-glycidol or its derivatives (like (S)-glycidyl tosylate). If (S)-glycidol is used, the initial ring-opening at the C3 position yields a diol intermediate, which must then be cyclized under basic conditions (e.g., using NaOH) to form the desired oxirane ring. Using a derivative with a better leaving group, such as (S)-glycidyl tosylate, allows for a more direct formation of the ether linkage and subsequent epoxide ring closure in a single step under basic conditions. This chiral pool strategy is often preferred in industrial settings due to its reliability, scalability, and use of commercially available chiral precursors. evitachem.com

Diastereoselective Synthesis Routes

Diastereoselective synthesis involves controlling the stereochemical outcome of a reaction to favor one diastereomer over others. While the target molecule, this compound, is a single enantiomer and does not have diastereomers, diastereoselective strategies can be employed to construct the chiral center relative to another existing stereocenter in a more complex precursor, which is later removed or modified.

For instance, one could envision a strategy starting with a chiral substrate that already contains a stereocenter. The epoxidation of a double bond within this molecule would then be influenced by the existing chirality, leading to the formation of one diastereomer of the epoxide preferentially. This approach relies on steric or electronic guidance from the chiral auxiliary. For example, epoxidation of a chiral homoallylic alcohol derived from 4-bromophenol using an achiral reagent like m-CPBA could proceed with diastereoselectivity, where the resident stereocenter directs the face of the double bond that is oxidized. acs.org Following the epoxidation, the chiral auxiliary group would be cleaved or modified to yield the final product. While conceptually sound, such multi-step routes are often less efficient than direct asymmetric epoxidation or chiral pool approaches for a relatively simple target like this compound.

Resolution of Racemic (2-((4-Bromophenoxy)methyl)oxirane and Analogues

When an asymmetric synthesis is not feasible or efficient, the separation of a racemic mixture into its constituent enantiomers through resolution is a common alternative. For racemic (2-((4-Bromophenoxy)methyl)oxirane), kinetic resolution is a particularly powerful strategy. In kinetic resolution, the two enantiomers of the racemate react at different rates with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting one. beilstein-journals.org

A premier method for this purpose is the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides, developed by Jacobsen and coworkers. orgsyn.org This reaction uses a chiral (salen)cobalt(III) complex as the catalyst to effect the addition of water to one enantiomer of the racemic epoxide at a much faster rate than the other. pitt.edu For the resolution of racemic 2-((4-Bromophenoxy)methyl)oxirane, this would involve the selective ring-opening of the (R)-enantiomer by water to form (R)-1-(4-bromophenoxy)propane-2,3-diol, leaving the desired this compound unreacted and therefore enantiomerically enriched. google.com The HKR is known for its broad applicability to terminal epoxides and often provides both the unreacted epoxide and the resulting diol product in very high enantiomeric excess (>99% ee) at around 50% conversion. orgsyn.org

Enzymatic kinetic resolution offers another highly selective method. mdpi.com Lipases are commonly used enzymes that can catalyze the enantioselective acylation or hydrolysis of substrates containing alcohol or ester groups. google.com For a racemic epoxide like 2-((4-Bromophenoxy)methyl)oxirane, a two-step process could be employed. First, the racemic epoxide is opened with a nucleophile to generate a racemic secondary alcohol. This racemic alcohol can then be resolved using a lipase-catalyzed transesterification with an acyl donor like vinyl acetate. One enantiomer of the alcohol is acylated much faster, allowing for separation of the acylated product from the unreacted alcohol enantiomer. researchgate.net

Table 2: Comparison of Kinetic Resolution Methods for Terminal Epoxides
MethodChiral Reagent/CatalystPrincipleTypical OutcomeReference
Hydrolytic Kinetic Resolution (HKR)Chiral (salen)Co(III) complexEnantioselective addition of water to one enantiomer.Unreacted epoxide and 1,2-diol product, both with very high ee. orgsyn.org
Enzymatic Resolution (via diol)Lipase (e.g., from Pseudomonas fluorescens or Candida rugosa)Enantioselective acylation of a racemic diol derived from the epoxide.Separation of an enantioenriched monoacetate and the unreacted diol. mdpi.comresearchgate.net

Kinetic Resolution Methodologies

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other, slower-reacting enantiomer enriched. nih.gov For the synthesis of this compound, enzymatic kinetic resolution is a particularly effective approach.

Enzymes, such as lipases and epoxide hydrolases, are highly enantioselective catalysts. In the case of racemic 2-((4-Bromophenoxy)methyl)oxirane, a common strategy is hydrolytic kinetic resolution (HKR), where one enantiomer of the epoxide is selectively hydrolyzed to the corresponding diol, 3-(4-bromophenoxy)propane-1,2-diol. nih.govnih.gov

For instance, using whole cells of microorganisms like Trichosporon loubierii, which possess epoxide hydrolase activity, racemic glycidyl (B131873) aryl ethers can be resolved. nih.gov The enzyme preferentially hydrolyzes the (R)-enantiomer, leaving the desired this compound unreacted and in high enantiomeric excess. nih.gov Similarly, lipases are widely used for the kinetic resolution of racemic alcohols, which can be precursors to the target epoxide. mdpi.comnih.gov For example, a racemic halohydrin precursor could be resolved through lipase-catalyzed acylation, where one enantiomer is selectively esterified, allowing for the separation of the two enantiomers. nih.gov

The key parameters influencing the success of enzymatic resolutions include the choice of enzyme, solvent, and reaction conditions. The enantiomeric ratio (E value) is a measure of the enzyme's selectivity; a high E value is crucial for achieving high enantiomeric excess (ee) of both the product and the unreacted starting material.

Chiral Catalyst-Mediated Resolution (e.g., Co(III) salen complexes)

Beyond enzymatic methods, synthetic chiral catalysts offer a powerful alternative for kinetic resolution. Among the most successful are chiral salen-metal complexes, particularly the (salen)Co(III) complexes developed by Jacobsen and others for the hydrolytic kinetic resolution (HKR) of terminal epoxides. nih.govunipd.it This methodology is highly effective for a broad range of substrates, including aryl glycidyl ethers, providing access to both the unreacted epoxide and the corresponding 1,2-diol in high enantiomeric purity. unipd.iticm.edu.pl

The mechanism of the (salen)Co(III)-catalyzed HKR is understood to involve a cooperative, bimetallic pathway. nih.govnih.govnih.gov One molecule of the Co(III) complex acts as a Lewis acid, activating the epoxide by coordinating to its oxygen atom. A second Co(III) complex, in its hydroxo form ((salen)Co-OH), delivers a hydroxide (B78521) nucleophile to one of the epoxide's carbons. nih.govnih.gov This bimetallic mechanism is crucial for the high efficiency and selectivity of the reaction. nih.gov

For the resolution of racemic 2-((4-bromophenoxy)methyl)oxirane, the (R,R)-Co(III) salen catalyst would selectively catalyze the hydrolysis of the (R)-epoxide, leaving the desired (S)-epoxide unreacted. The reaction typically proceeds to approximately 50% conversion to maximize the yield and enantiomeric excess of the recovered epoxide. The resulting (R)-3-(4-bromophenoxy)propane-1,2-diol is also a valuable chiral building block. This method's practicality is enhanced by its scalability and the ability to perform the reaction under mild, often solvent-free, conditions. unipd.iticm.edu.pl

General Epoxide Formation Strategies Applicable to Bromophenoxy Derivatives

These strategies focus on constructing the epoxide ring from acyclic precursors. While often used to produce racemic epoxides (which can then be resolved), some can be adapted for asymmetric synthesis.

Cyclization from Halohydrins

A classic and reliable method for forming epoxides is the intramolecular Williamson ether synthesis, involving the cyclization of a halohydrin precursor upon treatment with a base. masterorganicchemistry.com For the target molecule, the required precursor would be 1-bromo-3-(4-bromophenoxy)propan-2-ol or, more commonly, 1-chloro-3-(4-bromophenoxy)propan-2-ol.

The reaction proceeds via deprotonation of the hydroxyl group by a base (e.g., sodium hydroxide) to form an alkoxide. This is followed by an intramolecular SN2 attack of the alkoxide on the carbon bearing the halogen, displacing the halide ion and closing the three-membered ring. The stereochemistry of the starting halohydrin directly dictates the stereochemistry of the resulting epoxide; this intramolecular cyclization occurs with inversion of configuration at the carbon bearing the halogen. Therefore, to synthesize this compound, one would need to start with the corresponding (R)-chlorohydrin.

Oxidation of Alkenes (e.g., using m-CPBA, hydrogen peroxide)

The direct epoxidation of an alkene is a fundamental transformation in organic synthesis. The precursor for this route is 4-bromophenyl allyl ether. This allylic ether can be oxidized to form the racemic epoxide, 2-((4-Bromophenoxy)methyl)oxirane.

Commonly used oxidizing agents for this purpose include peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The reaction mechanism is concerted, with the oxygen atom being delivered to the double bond in a single step, resulting in a syn-addition across the double bond. masterorganicchemistry.com

Alternatively, hydrogen peroxide can be used as the oxidant, often in the presence of a catalyst. google.comorganic-chemistry.org Transition metal catalysts can be employed to facilitate the epoxidation of aryl allyl ethers with hydrogen peroxide. google.comgoogle.com While these methods are highly effective for producing the racemic epoxide, achieving high enantioselectivity in the direct epoxidation of an unfunctionalized allylic ether like 4-bromophenyl allyl ether is challenging and typically requires more specialized asymmetric catalysis, such as the Sharpless asymmetric epoxidation, which is most effective for allylic alcohols. masterorganicchemistry.com

Sulfur Ylide-Mediated Epoxidation

The Johnson-Corey-Chaykovsky reaction provides a method for synthesizing epoxides from carbonyl compounds using sulfur ylides, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey's reagent). wikipedia.orgorganic-chemistry.orgresearchgate.net This approach differs significantly from alkene oxidation or halohydrin cyclization.

To apply this method to the synthesis of 2-((4-Bromophenoxy)methyl)oxirane, the required precursor would be 4-bromophenoxyacetaldehyde. The reaction involves the nucleophilic attack of the sulfur ylide on the aldehyde's carbonyl carbon. The resulting betaine (B1666868) intermediate then undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the sulfonium (B1226848) group to form the epoxide ring. wikipedia.org This method is particularly useful for preparing epoxides from aldehydes and ketones and is known for its high efficiency. To obtain the (S)-enantiomer specifically, an asymmetric version of the Corey-Chaykovsky reaction using a chiral sulfide (B99878) catalyst would be necessary. organic-chemistry.org

Precursor Synthesis and Derivatization for Stereodefined Oxiranes

The successful application of the aforementioned synthetic methodologies hinges on the efficient preparation of the necessary starting materials.

Racemic 2-((4-Bromophenoxy)methyl)oxirane and its Diol: The most common precursor for resolution methods is the racemic epoxide itself. chemimpex.comnih.gov It is typically synthesized by reacting 4-bromophenol with an excess of epichlorohydrin (B41342) in the presence of a base like sodium hydroxide. royalsocietypublishing.orgresearchgate.net The 4-bromophenoxide anion, formed in situ, acts as a nucleophile, opening the epichlorohydrin ring to form a chlorohydrin intermediate, which then cyclizes under the basic conditions to yield the racemic glycidyl ether. Careful control of reaction conditions can also allow for the isolation of the corresponding diol, 3-(4-bromophenoxy)propane-1,2-diol, which can also be a substrate for synthetic transformations. matrix-fine-chemicals.com

4-Bromophenyl Allyl Ether: This precursor for alkene epoxidation is readily prepared via a standard Williamson ether synthesis. 4-Bromophenol is deprotonated with a base (e.g., potassium carbonate, sodium hydride) to generate the phenoxide, which is then alkylated with an allyl halide, such as allyl bromide. vanderbilt.edu

Chiral Diols and Halohydrins: The synthesis of stereodefined oxiranes often relies on chiral, non-racemic precursors. As discussed, kinetic resolution of the racemic epoxide provides both the (S)-epoxide and the (R)-diol. This chiral diol can be a valuable precursor itself. For example, a chiral diol can be converted into a chiral epoxide. acsgcipr.orgtandfonline.com This typically involves selectively functionalizing one of the hydroxyl groups (e.g., as a tosylate) and then inducing ring closure with a base, which proceeds with inversion of configuration. tandfonline.com This provides a route to convert the (R)-diol obtained from resolution into the desired (S)-epoxide.

Mechanistic Studies of Chemical Transformations of S 2 4 Bromophenoxy Methyl Oxirane

Epoxide Ring-Opening Reactions

The cleavage of the C-O bonds in the oxirane ring is the principal chemical transformation for this compound. The mechanism of this opening, and consequently the regiochemical and stereochemical outcome, is highly dependent on the nature of the nucleophile and the reaction conditions (i.e., nucleophilic vs. acid-catalyzed).

Under neutral or basic conditions, the ring-opening of (S)-2-((4-Bromophenoxy)methyl)oxirane proceeds via a direct nucleophilic attack on one of the carbon atoms of the epoxide. This reaction typically involves a strong nucleophile and follows a mechanism with characteristics of a bimolecular nucleophilic substitution (SN2). The high reactivity is driven by the relief of the inherent ring strain (approximately 13 kcal/mol) in the three-membered ether. masterorganicchemistry.com

The ring-opening of an unsymmetrical epoxide, such as this compound, under basic or neutral conditions is a highly regioselective process. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the two electrophilic carbons of the epoxide ring. chemistrysteps.com

Regioselectivity : The nucleophilic attack occurs preferentially at the less sterically hindered carbon atom. chemistrysteps.comd-nb.info In the case of this compound, there is a choice between the primary carbon (C1) and the secondary carbon (C2, the stereocenter). Due to lesser steric hindrance, strong nucleophiles will almost exclusively attack the primary C1 carbon. masterorganicchemistry.commagtech.com.cn This is a classic example of steric control in an SN2 reaction.

Stereoselectivity : The SN2 reaction mechanism involves a backside attack by the nucleophile relative to the leaving group, which is the epoxide oxygen. This results in an inversion of configuration at the carbon being attacked. masterorganicchemistry.comstackexchange.com However, since the attack occurs at the achiral C1 position, the configuration of the adjacent C2 stereocenter is not inverted and remains (S). The reaction is therefore highly stereospecific, preserving the initial chirality of the substrate at C2.

Table 1: Regioselectivity in the SN2 Ring Opening of this compound

Attacking NucleophileSite of AttackRationaleMajor Product Structure
Nu- (Strong)C1 (Primary Carbon)Steric Hindrance(S)-1-(4-Bromophenoxy)-3-(nucleophil)-propan-2-ol

The nature of the strong nucleophile dictates the functionality introduced into the product molecule, but the general mechanistic pathway (SN2 attack at the less substituted carbon) remains consistent. masterorganicchemistry.com

Alkoxides : Reagents such as sodium methoxide (B1231860) (NaOCH3) in methanol (B129727) serve as potent nucleophiles. The methoxide ion attacks the C1 carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated by the solvent to yield a β-hydroxy ether.

Amines : Amines are effective nucleophiles for epoxide ring-opening, a reaction of significant importance in medicinal chemistry. The reaction of this compound with an amine, such as isopropylamine, proceeds via an SN2 mechanism to produce a β-amino alcohol. This specific reaction is a key step in the synthesis of β-blockers.

Grignard Reagents : Organometallic reagents like Grignard reagents (R-MgX) are powerful carbon-based nucleophiles. masterorganicchemistry.comlibretexts.org They react with epoxides to form new carbon-carbon bonds. leah4sci.com For instance, methylmagnesium bromide (CH3MgBr) will attack the C1 carbon of the epoxide. A subsequent acidic workup protonates the resulting alkoxide to furnish a secondary alcohol. libretexts.org

Table 2: Products from Nucleophilic Ring Opening with Various Reagents

NucleophileReagent ExampleProduct Name
AlkoxideSodium Methoxide (NaOCH3)(S)-1-(4-Bromophenoxy)-3-methoxypropan-2-ol
AmineIsopropylamine(S)-1-(4-Bromophenoxy)-3-(isopropylamino)propan-2-ol
Grignard ReagentMethylmagnesium Bromide (CH3MgBr)(S)-1-(4-Bromophenoxy)butan-2-ol

Lewis acids can be used to catalyze epoxide ring-opening reactions. While borinic acid catalysis is particularly effective for epoxy alcohols where a "tethering" mechanism can operate, scholaris.cadicp.ac.cn other boron-based Lewis acids like boron trifluoride etherate (BF3·OEt2) can catalyze the ring-opening of simple glycidyl (B131873) ethers. acs.org The Lewis acid coordinates to the epoxide oxygen, making the ring carbons significantly more electrophilic and thus more susceptible to attack by even weak nucleophiles. This activation enhances the reaction rate. In the absence of specific directing groups on the substrate, the regioselectivity of these catalyzed reactions can be complex, often yielding a mixture of products depending on the balance between steric and electronic factors.

In the presence of a Brønsted acid, the mechanism of epoxide ring-opening changes significantly. The reaction proceeds through a pathway that has substantial SN1 character. longdom.org

The acid-catalyzed pathway involves a different transition state compared to the SN2 mechanism, leading to a reversal of regioselectivity. d-nb.info

Regioselectivity : The reaction is initiated by the protonation of the epoxide oxygen, which creates a much better leaving group (a neutral alcohol). jsynthchem.com This is followed by the weakening of the C-O bonds. In an unsymmetrical epoxide like this compound, the C-O bond to the more substituted carbon (C2) preferentially weakens because this carbon can better stabilize the developing partial positive charge. magtech.com.cnlibretexts.org The transition state has significant carbocationic character at the C2 position. Consequently, the nucleophile attacks this more electrophilic, more substituted C2 carbon. d-nb.infolibretexts.org

Stereoselectivity : Although the reaction has SN1 character, a discrete carbocation intermediate is generally not formed. The nucleophile attacks as the C-O bond is breaking. chemistrysteps.com This attack still occurs from the side opposite to the C-O bond, in a manner analogous to a backside attack. chemistrysteps.com Therefore, the reaction proceeds with inversion of configuration at the stereocenter. For this compound, nucleophilic attack at the C2 carbon results in the formation of a product with an (R) configuration.

Table 3: Regioselectivity and Stereoselectivity in the Acid-Catalyzed Ring Opening

ReactantSite of AttackRationaleProduct ConfigurationMajor Product Structure (with Methanol)
(S)-Epoxide + H+/CH3OHC2 (Secondary Carbon)Electronic Stabilization (SN1-like)(R)(R)-1-(4-Bromophenoxy)-2-methoxypropan-2-ol

Acid-Catalyzed Ring Opening Reactions

Dual SN1/SN2 Character in Epoxide Cleavage

The cleavage of the epoxide ring in this compound is a classic example of nucleophilic substitution, the mechanism of which exists on a continuum between a pure SN1 and a pure SN2 pathway. The predominant mechanism is highly dependent on the reaction conditions, particularly the pH. libretexts.orgresearchgate.net

Under basic or neutral conditions , the ring-opening proceeds via a classic SN2 mechanism . A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted primary carbon (C3), leading to the formation of a secondary alcohol at C2. libretexts.org This pathway is favored because the epoxide oxygen is not a good leaving group, and the high ring strain provides the driving force for the reaction. libretexts.org

Under acidic conditions , the mechanism shifts to have significant SN1 character . The reaction begins with the protonation of the epoxide oxygen, converting it into a much better leaving group. libretexts.org This protonation weakens the C-O bonds and induces a partial positive charge on the adjacent carbons. The phenoxymethyl (B101242) substituent at C2 can stabilize a developing positive charge better than the hydrogens at C3. Consequently, the transition state has considerable carbocation-like character at the more substituted C2 carbon. libretexts.orgstackexchange.com This electronic preference directs the nucleophile to attack the more substituted carbon, even though it is more sterically hindered. stackexchange.comreddit.com

Therefore, the acid-catalyzed ring-opening of this epoxide is best described as a hybrid mechanism that exhibits characteristics of both SN1 (attack at the more substituted carbon) and SN2 (backside attack leading to inversion of stereochemistry if the center were chiral). libretexts.org

Table 1: Regioselectivity in Epoxide Ring-Opening

ConditionPredominant MechanismSite of Nucleophilic AttackKey Influencing Factor
Basic / Neutral (e.g., RO⁻, NH₃)SN2Less substituted carbon (C3)Steric Hindrance
Acidic (e.g., H₂O/H⁺, ROH/H⁺)Mixed SN1/SN2More substituted carbon (C2)Electronic Stabilization (Carbocation-like transition state)

Rearrangement Reactions Post-Ring Opening

Following the initial ring-opening of the epoxide, the resulting intermediates can undergo further rearrangement reactions, leading to diverse molecular architectures.

One such possibility is the Payne rearrangement . This reaction occurs under basic conditions when the initial ring-opening generates a 2,3-epoxy alcohol. It involves the reversible migration of the epoxide along a carbon chain. wikipedia.orguomustansiriyah.edu.iq For this compound, if a nucleophile attacks C3 to yield a 1-(4-bromophenoxy)-3-(nucleophile)propan-2-ol intermediate, a subsequent intramolecular reaction could, in theory, lead to a rearranged product, although this specific pathway is more common in simpler epoxy alcohols. organicreactions.orgchemistry-chemists.com The Payne rearrangement is an equilibrium process, but it can be driven towards one isomer if a subsequent trapping reaction is kinetically favored. wikipedia.orgchemistry-chemists.com

Another significant rearrangement is the Pinacol rearrangement , which can occur if the epoxide is first converted to a 1,2-diol. masterorganicchemistry.comresearchgate.net This acid-catalyzed reaction involves the dehydration of the diol to form a carbocation, followed by a 1,2-alkyl or 1,2-hydride shift to yield a ketone or aldehyde. masterorganicchemistry.comyoutube.comorganic-chemistry.org For the diol derived from this compound, protonation of one hydroxyl group and loss of water would generate a carbocation, which could then rearrange to form a carbonyl compound. stackexchange.com The migratory aptitude of the substituents and the stability of the intermediate carbocation are key factors that determine the final product. stackexchange.com

Bromine Reactivity in the 4-Bromophenoxy Moiety

Cross-Coupling Reactions (e.g., Palladium-catalyzed N-arylation)

The aryl bromide functionality of this compound is a prime handle for transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orgrug.nlorganic-chemistry.org This reaction is highly valuable for synthesizing complex anilines, which are prevalent in pharmaceuticals and materials science. rug.nlnih.gov

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org The choice of ligand is crucial and several "generations" of catalyst systems have been developed to broaden the scope and improve efficiency for various substrates, including functionalized aryl bromides. rug.nlnih.govlibretexts.org For a substrate like this compound, the challenge lies in achieving selective reaction at the C-Br bond without promoting undesired reactions of the epoxide ring. This can often be achieved with careful selection of mild reaction conditions and appropriate catalyst/ligand combinations. nih.gov

Table 2: Typical Conditions for Buchwald-Hartwig N-Arylation

ComponentExamplesFunction
Palladium SourcePd(OAc)₂, Pd₂(dba)₃Catalyst Precursor
LigandRuPhos, BrettPhos, X-PhosStabilizes Pd(0), facilitates catalytic cycle
BaseNaOtBu, K₃PO₄, Cs₂CO₃Deprotonates the amine
SolventToluene, Dioxane, THFReaction Medium

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org However, this reaction generally requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. wikipedia.orgbyjus.com These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. numberanalytics.com

In the case of this compound, the substituent para to the bromine is an ether linkage (-O-CH₂-), which is an electron-donating group. Such groups destabilize the anionic intermediate required for the SNAr mechanism, rendering the aryl bromide "unactivated" towards this type of substitution. uomustansiriyah.edu.iqnih.gov Therefore, direct displacement of the bromine atom by a nucleophile via the SNAr pathway is highly unfavorable under standard conditions. byjus.com Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, would require extremely strong basic conditions that would likely not be compatible with the epoxide functionality. uomustansiriyah.edu.iq

Ring Expansion Reactions (e.g., to Oxetanes)

The strained three-membered epoxide ring can be expanded to a four-membered oxetane (B1205548) ring. This transformation is synthetically valuable as oxetanes are important structural motifs in medicinal chemistry. magtech.com.cn A common method for this ring expansion is the Johnson-Corey-Chaykovsky reaction. wikipedia.org This reaction involves treating the epoxide with a sulfur ylide, such as dimethylsulfoxonium methylide (Corey's ylide) or dimethylsulfonium methylide. nih.govnrochemistry.comadichemistry.com

The mechanism involves the nucleophilic attack of the ylide on one of the epoxide carbons, leading to a ring-opened betaine (B1666868) intermediate. This is followed by an intramolecular SN2 displacement, where the oxygen anion attacks the carbon bearing the sulfonium (B1226848) group, displacing dimethyl sulfoxide (B87167) (DMSO) and forming the four-membered oxetane ring. researchgate.net For chiral epoxides, this ring expansion has been shown to proceed with retention of configuration. researchgate.net

Table 3: Reagents for Epoxide to Oxetane Ring Expansion

ReagentTypical Base/SolventReaction Type
Dimethylsulfoxonium methylideNaH / DMSOJohnson-Corey-Chaykovsky Reaction
Dimethylsulfonium methylideNaH / DMSO or THFJohnson-Corey-Chaykovsky Reaction

Oxidation Reactions of the Epoxide Ring

The epoxide ring of this compound can undergo oxidative cleavage, typically resulting in the formation of carbonyl compounds. This transformation serves as a useful synthetic alternative to ozonolysis. nih.gov

A widely used method for the oxidative cleavage of the C-C bond of epoxides involves reagents such as sodium periodate (B1199274) (NaIO₄) or periodic acid (HIO₄). nih.govresearchgate.netmasterorganicchemistry.com The reaction is believed to proceed through a two-step mechanism. First, the epoxide ring is opened to form an intermediate vicinal diol (a 1,2-diol). nih.gov This initial step is often the rate-limiting step of the process. Subsequently, the periodate rapidly cleaves the C-C bond of the diol intermediate to yield two carbonyl compounds. nih.govresearchgate.net In the case of a terminal epoxide like this compound, this cleavage would be expected to produce formaldehyde (B43269) and 4-bromophenoxyacetaldehyde.

Table 4: Oxidative Cleavage of Epoxides

Oxidizing AgentIntermediateTypical Products from Terminal Epoxide
Sodium Periodate (NaIO₄)Vicinal diolAldehydes / Ketones
Periodic Acid (HIO₄)Vicinal diolAldehydes / Ketones

Applications As a Chiral Building Block in Complex Organic Synthesis

Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

(S)-2-((4-Bromophenoxy)methyl)oxirane serves as a crucial starting material and intermediate in the synthesis of various biologically active molecules and pharmaceuticals. chemimpex.combldpharm.com3wpharm.com The inherent chirality of the molecule is often transferred to the target structure, which is critical for pharmacological activity. The brominated phenyl ring also provides a handle for further modifications, such as cross-coupling reactions, to build molecular complexity.

The primary utility of this epoxide lies in its ring-opening reactions. Nucleophiles, such as amines, alcohols, and thiols, can attack one of the epoxide carbons, leading to the formation of 1,2-disubstituted products. This reaction is a cornerstone for creating key structural motifs found in many pharmaceutical compounds. For instance, the reaction with primary or secondary amines yields chiral amino alcohols, a common feature in β-blockers and other cardiovascular drugs.

Table 1: Examples of Pharmaceutical Scaffolds Accessible from this compound

Reactant TypeResulting ScaffoldPotential Therapeutic Area
Primary/Secondary AmineChiral β-Amino AlcoholCardiovascular (e.g., β-blockers)
Phenol (B47542) / ThiophenolChiral 1-Aryloxy-3-(aryloxy/arylthio)-propan-2-olAntifungal, Antihypertensive
Azide (followed by reduction)Chiral 1-Amino-3-aryloxy-propan-2-olAntiviral, CNS agents
Organometallic ReagentsChiral Secondary AlcoholVarious

This table illustrates potential synthetic pathways and is not exhaustive.

Preparation of Chiral Alcohols and Amino Alcohols

The synthesis of enantiomerically pure alcohols and amino alcohols is a significant area of organic chemistry, driven by their prevalence in pharmaceuticals and natural products. mdpi.comresearchgate.net this compound is an excellent precursor for this purpose due to the predictable stereochemistry of its ring-opening reactions.

The reaction of the epoxide with a nucleophile generally proceeds via an SN2 mechanism. In neutral or basic conditions, the nucleophile preferentially attacks the less sterically hindered primary carbon of the oxirane ring. This regioselectivity leads to the formation of a single major product, a chiral secondary alcohol.

Reaction with Amines to form β-Amino Alcohols: The aminolysis of epoxides is one of the most direct methods for synthesizing β-amino alcohols. researchgate.netmdpi.com This reaction can be catalyzed by various agents, including Lewis acids and Brønsted acids, or can proceed thermally. rroij.comrsc.org The reaction of this compound with an amine (R¹R²NH) results in the formation of (S)-1-(R¹,R²-amino)-3-(4-bromophenoxy)propan-2-ol. The stereocenter from the epoxide is retained in the product. researchgate.net

Table 2: Regioselective Ring-Opening of this compound

Nucleophile (Nu-H)Catalyst/ConditionsProduct StructureProduct Class
R-NH₂ (Amine)Heat or Lewis Acid(S)-1-(4-bromophenoxy)-3-(R-amino)propan-2-olβ-Amino Alcohol
R-OH (Alcohol)Acid or Base(S)-1-(4-bromophenoxy)-3-(R-alkoxy)propan-2-olGlycol Ether
R-SH (Thiol)Base(S)-1-(4-bromophenoxy)-3-(R-thio)propan-2-olThioether Alcohol
H₂OAcid(S)-3-(4-bromophenoxy)propane-1,2-diolDiol

Construction of Diverse Heterocyclic Systems

Beyond simple ring-opening, this compound can be used to construct more complex heterocyclic systems. apolloscientific.co.uk The initial ring-opened product contains at least two functional groups (a hydroxyl group and the newly introduced nucleophile) in a 1,3-relationship. This arrangement is ideal for subsequent intramolecular cyclization reactions to form new rings.

For example, if the initial nucleophile contains another reactive site, a tandem or one-pot reaction can be designed. Ring-opening with a dinucleophile, such as an amino alcohol or a diamine, can be followed by an intramolecular cyclization to generate five, six, or seven-membered heterocyclic rings like morpholines, piperazines, or oxazepanes. The specific outcome depends on the nature of the nucleophile and the reaction conditions employed. For instance, intramolecular cyclization of intermediates derived from the epoxide can lead to the formation of substituted tetrahydrofurans or other oxygen-containing heterocycles. beilstein-journals.orgnih.gov

Role in Stereoselective Total Synthesis of Natural Products and Analogues

The total synthesis of natural products is a powerful driver for the development of new synthetic methods and strategies. semanticscholar.orgresearchgate.net Chiral epoxides like this compound are valuable starting materials in this field because they provide a compact and stereochemically defined unit that can be elaborated into a more complex target molecule. utexas.edu

While specific total syntheses employing this exact compound are not extensively documented in readily available literature, its structural motifs are present in numerous natural products. The aryloxy-propanolamine core, readily accessible from this epoxide, is a key feature of many biologically active compounds. Synthetic chemists can utilize this building block to construct a significant portion of a natural product's carbon skeleton, with the stereochemistry already set. The bromo-aromatic ring can be further functionalized late in the synthesis using reactions like Suzuki or Heck coupling to attach more complex fragments, demonstrating the strategic value of this building block. nih.gov

Development of Specialty Polymers and Coatings (Focus on chemical aspects)

The chemical reactivity of this compound also lends itself to applications in materials science, particularly in the synthesis of specialty polymers and coatings. chemimpex.com The epoxide group is a key functional group for polymerization reactions.

Epoxides can undergo ring-opening polymerization with both anionic and cationic initiators to form polyethers. The resulting polymers, incorporating the (4-bromophenoxy)methyl side chains, will have specific properties conferred by this group, such as increased refractive index, flame retardancy (due to the bromine atom), and enhanced thermal stability.

Furthermore, the compound can be used as a reactive monomer or cross-linking agent in the preparation of epoxy resins. chemimpex.com When mixed with a curing agent (hardener), typically a polyamine or an acid anhydride, the epoxide rings open and react to form a rigid, three-dimensional thermoset network. The incorporation of the bromophenoxy group into the polymer backbone can improve properties like chemical resistance and adhesion to various substrates. chemimpex.com

Analytical and Spectroscopic Characterization Techniques for Research Purity and Structure Elucidation

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of (S)-2-((4-Bromophenoxy)methyl)oxirane.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecule will fragment in a characteristic pattern. The molecular ion peak ([M]⁺) would be expected at m/z 228 and 230, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For C₉H₉BrO₂, the expected exact mass would confirm the molecular formula and rule out other possibilities with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is useful for identifying and quantifying the compound in a mixture, as well as for analyzing impurities. The fragmentation pattern observed in the mass spectrum can be used to confirm the identity of the compound eluting from the GC column.

A plausible fragmentation pattern for this compound would involve cleavage of the ether bond and fragmentation of the oxirane ring. Key fragments could include the 4-bromophenoxy radical and the glycidyl (B131873) cation.

m/zPlausible Fragment Identity
228/230[M]⁺ (Molecular ion)
171/173[M - C₃H₅O]⁺ (Loss of glycidyl group)
155/157[BrC₆H₄]⁺ (Bromophenyl cation)
57[C₃H₅O]⁺ (Glycidyl cation)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule.

Key characteristic peaks would include:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

C-H stretching (aliphatic): Typically observed just below 3000 cm⁻¹.

C=C stretching (aromatic): A series of peaks in the 1600-1450 cm⁻¹ region.

C-O-C stretching (ether): Strong absorptions in the 1250-1050 cm⁻¹ region.

Oxirane ring vibrations: Characteristic peaks, including an asymmetrical ring stretch (often near 1250 cm⁻¹) and C-H stretching of the epoxide ring.

C-Br stretching: Typically found in the lower frequency region of the spectrum.

Wavenumber (cm⁻¹)Vibrational Mode
~3050Aromatic C-H Stretch
~2930, 2870Aliphatic C-H Stretch
~1590, 1490Aromatic C=C Stretch
~1250Asymmetric C-O-C Stretch (Aryl Ether) & Oxirane Ring
~1040Symmetric C-O-C Stretch
~820p-Substituted Benzene (B151609) C-H Bend
~600-500C-Br Stretch

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity and, critically, the enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water, can effectively separate the target compound from non-polar and some polar impurities.

To determine the enantiomeric excess (e.e.), chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of chiral epoxides. The ratio of the peak areas of the two enantiomers in the chromatogram allows for the precise calculation of the enantiomeric excess. smolecule.comphenomenex.comnih.govhplc.eu

Gas Chromatography (GC) is another valuable tool for assessing the purity of this compound, particularly for volatile impurities. A capillary column with a non-polar or medium-polarity stationary phase is typically used. The compound's volatility allows for its analysis by GC, and a flame ionization detector (FID) provides excellent sensitivity for organic compounds. keikaventures.comjfda-online.comrestek.comnih.govresearchgate.net

For the determination of enantiomeric excess by GC, a chiral stationary phase is required. Alternatively, complexation gas chromatography can be employed. This technique involves the use of a chiral metal complex, often a lanthanide complex, as an additive in the stationary phase. The enantiomers of the analyte form transient diastereomeric complexes with the chiral additive, allowing for their separation. While not as common as chiral HPLC, it can be an effective method for the enantiomeric analysis of certain classes of compounds, including epoxides.

Advanced X-ray Based Spectroscopic Techniques (e.g., XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique that provides critical information on the elemental composition and chemical states of the atoms within a molecule. For a compound like this compound, XPS analysis is instrumental in verifying the presence and bonding environment of its constituent elements: carbon, oxygen, and bromine.

The analysis involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The binding energy of these emitted electrons is characteristic of the element and its specific chemical environment. By analyzing the high-resolution spectra of the C 1s, O 1s, and Br 3d regions, a detailed electronic picture of the molecule can be constructed.

Carbon (C 1s) Spectrum: The C 1s spectrum is expected to be complex, requiring deconvolution to resolve peaks corresponding to the different types of carbon atoms in the molecule. These include:

Aromatic Carbons (C-C, C-H): Carbons of the benzene ring not bonded to bromine or oxygen.

Ether-linked Carbons (Ar-O, O-CH2): The aromatic carbon bonded to the ether oxygen and the methylene (B1212753) carbon of the glycidyl group.

Oxirane Carbons (C-O-C): The two carbons forming the strained epoxide ring.

Bromo-substituted Carbon (C-Br): The aromatic carbon directly bonded to the bromine atom. Each of these environments results in a unique chemical shift in the C 1s binding energy.

Oxygen (O 1s) Spectrum: The O 1s spectrum helps to distinguish between the two distinct oxygen environments: the ether oxygen (Ar-O-CH₂) and the oxirane ring oxygen. These two types of oxygen atoms will have slightly different binding energies due to their different chemical surroundings, with ether oxygens typically appearing at a binding energy of approximately 532.8 eV. semanticscholar.orgscite.ai

Bromine (Br 3d) Spectrum: The Br 3d spectrum is characterized by a distinct spin-orbit split doublet (Br 3d₅/₂ and Br 3d₃/₂). The binding energy of these peaks confirms the presence of bromine and its covalent attachment to the aromatic ring. For organobromine compounds, the Br 3d₅/₂ peak is typically observed in the range of 69-71 eV. researchgate.netthermofisher.com

The following table summarizes the representative binding energies anticipated in an XPS analysis of this compound, based on data from analogous compounds.

Core LevelFunctional GroupExpected Binding Energy (eV)
C 1sAromatic C-C, C-H~284.8
C-Br~285.5
C-O (Ether & Oxirane)~286.5
Aromatic C-O~287.0
O 1sOxirane Oxygen~531.8 - 532.9
Ether Oxygen~532.8 - 533.5
Br 3d₅/₂C-Br~69.7 - 70.4

Note: These values are representative and can vary slightly based on instrument calibration and specific molecular conformation.

Combined Experimental and Computational Spectroscopic Studies

To achieve unambiguous structure elucidation and stereochemical assignment, modern research combines experimental spectroscopic data with high-level computational methods, most notably Density Functional Theory (DFT). nih.govrsc.org This synergistic approach provides a level of detail and confidence that is often unattainable by experimental methods alone. semanticscholar.org

The process involves measuring experimental spectra—such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman—and comparing them to spectra predicted computationally for a proposed molecular structure. researchgate.net A strong correlation between the experimental and calculated data provides powerful evidence for the correctness of the proposed structure.

For a chiral molecule like this compound, this combined approach is particularly crucial for determining its absolute configuration. Vibrational Circular Dichroism (VCD) is an advanced technique that measures the differential absorption of left and right circularly polarized infrared light. wikipedia.orgjascoinc.com While the experimental VCD spectrum provides a unique fingerprint of the molecule's stereochemistry, its interpretation is not straightforward.

By calculating the theoretical VCD spectrum for a specific enantiomer (e.g., the 'S' configuration) using DFT, a direct comparison can be made. biotools.ushindsinstruments.com If the calculated spectrum for the (S)-enantiomer matches the experimental spectrum, the absolute configuration is confirmed with a high degree of certainty. mdpi.com This method avoids the need for X-ray crystallography, which requires the often-difficult process of growing a suitable single crystal. hindsinstruments.comresearchgate.net

Similarly, DFT calculations are used to predict NMR chemical shifts. nih.govresearchgate.net By comparing the calculated ¹H and ¹³C NMR shifts with the experimental values, each signal can be definitively assigned to a specific atom in the molecule, resolving any ambiguities in the experimental data.

The table below illustrates how experimental and DFT-calculated vibrational frequencies for key functional groups in the molecule would be compared. A scaling factor is typically applied to the calculated frequencies to account for approximations in the theoretical model.

Vibrational ModeFunctional GroupTypical Experimental IR Frequency (cm⁻¹)Hypothetical DFT-Calculated Frequency (cm⁻¹)
C-H Stretch (Aromatic)Ar-H3100-30003150-3050
C-H Stretch (Aliphatic)-CH₂-, -CH-3000-28503050-2900
C=C Stretch (Aromatic)Ar C=C1600-14501620-1470
C-O-C Stretch (Ether)Ar-O-C1270-12001290-1220
Oxirane Ring VibrationEpoxide~950-810~970-830
C-Br StretchAr-Br~700-500~720-520

This integrated approach of combining multiple advanced spectroscopic techniques with theoretical calculations is the gold standard for characterizing complex organic molecules like this compound, ensuring its structural integrity and stereochemical purity for research applications.

Theoretical and Computational Chemistry Studies on S 2 4 Bromophenoxy Methyl Oxirane

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating complex reaction mechanisms. For (S)-2-((4-Bromophenoxy)methyl)oxirane, these models can map out the potential energy surface for its reactions, identifying the most favorable pathways for its transformation into various products. The epoxide ring is highly strained, making it susceptible to nucleophilic attack under both acidic and basic conditions, and computational studies can precisely detail these processes. libretexts.org

The ring-opening of an epoxide proceeds through a transition state, which represents the highest energy point along the reaction coordinate. Identifying the structure and energy of this transition state is crucial for understanding the reaction's kinetics and selectivity. Computational methods are employed to locate and characterize the transition state structures for nucleophilic attack at the two non-equivalent carbons of the oxirane ring (C2 and C3).

Under basic or neutral conditions, the reaction typically follows an SN2 mechanism. libretexts.org A nucleophile attacks one of the epoxide carbons, leading to the simultaneous opening of the ring. Two primary pathways are possible:

Path A: Nucleophilic attack at the terminal, less substituted C3 carbon.

Path B: Nucleophilic attack at the internal, substituted C2 carbon.

Theoretical calculations can determine the activation energy (ΔG‡) for both pathways. The pathway with the lower activation energy will be the kinetically favored one. For this compound, the attack is generally expected at the less sterically hindered terminal carbon (Path A). Transition state analysis provides quantitative data to support this qualitative prediction.

Interactive Data Table: Calculated Activation Energies for Nucleophilic Ring-Opening This table illustrates typical data obtained from DFT calculations for the reaction with a generic nucleophile (Nu⁻).

PathwayAttacked CarbonMechanismCalculated ΔG‡ (kcal/mol)
Path AC3 (terminal)SN218.5
Path BC2 (internal)SN224.2

Note: The values presented are representative examples derived from theoretical models and serve to illustrate the expected outcomes of such an analysis.

Stereoselectivity in the ring-opening of this compound is a direct consequence of the SN2 mechanism, which dictates that the nucleophile attacks from the side opposite to the C-O bond being broken, resulting in an inversion of configuration at the stereocenter if the attack occurs there.

Computational models quantify the energetic and steric factors that control this outcome:

Steric Hindrance: The 4-bromophenoxy-methyl group at C2 creates significant steric bulk, making nucleophilic attack at this position (Path B) energetically less favorable than at the more accessible C3 position. Molecular modeling can visualize and quantify this steric clash in the transition state.

Electronic Effects: The electron-withdrawing nature of the 4-bromophenoxy group can influence the partial positive charges on the epoxide carbons. However, in an SN2 reaction, steric factors typically dominate over these more subtle electronic effects in determining regioselectivity.

By calculating the relative energies of the transition states and the resulting products, computational chemistry provides a clear picture of why the reaction proceeds with high regioselectivity and stereospecificity, leading predominantly to a single product isomer.

Molecular Dynamics Simulations for Reactivity Prediction

While quantum mechanics calculations focus on static structures like reactants, products, and transition states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can be used to model the molecule's behavior in a solvent, predicting how its conformational flexibility and interactions with the surrounding medium influence its reactivity.

MD simulations can reveal:

Solvent Effects: The role of solvent molecules in stabilizing the transition state can be explicitly modeled. Polar solvents might stabilize charge separation in the transition state, affecting the reaction rate.

Conformational Dynamics: The molecule is not static; it undergoes constant conformational changes. MD can track the populations of different conformers and determine which ones are most likely to be present and reactive at a given temperature.

Nucleophile Accessibility: By simulating the approach of a nucleophile towards the epoxide, MD can provide a dynamic picture of steric hindrance, showing how the flexible side chain may shield or expose the reactive sites on the oxirane ring. This complements the static picture provided by transition state analysis.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as DFT, are used to determine the electronic structure of this compound, providing key descriptors that help predict its reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this epoxide, the MEP would show electron-rich regions (negative potential) around the oxygen atoms and electron-poor regions (positive potential) near the epoxide carbons, highlighting them as likely sites for nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. In a nucleophilic attack on the epoxide, the reaction is driven by the interaction between the HOMO of the nucleophile and the LUMO of the epoxide. Calculations show that the LUMO of this compound is primarily localized on the C-O antibonding orbitals of the epoxide ring, confirming its susceptibility to nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital analysis) can quantify the electrophilicity of the epoxide carbons. These calculations typically show a greater partial positive charge on the substituted C2 carbon due to the inductive effect of the oxygen atom, but as noted, steric factors often override this electronic preference in SN2 reactions.

Interactive Data Table: Calculated Electronic Properties

PropertyValueInterpretation
HOMO Energy-7.2 eVIndicates energy of outermost electrons
LUMO Energy+0.8 eVIndicates susceptibility to nucleophilic attack
HOMO-LUMO Gap8.0 eVRelates to chemical stability and reactivity
Partial Charge on C2+0.15 eElectrophilic site
Partial Charge on C3+0.12 eElectrophilic site

Note: These values are representative examples from quantum chemical calculations.

Conformational Analysis and Stereochemical Influences

The three-dimensional structure and flexibility of this compound significantly influence its reactivity. The molecule possesses several rotatable single bonds, leading to a variety of possible conformations. Conformational analysis, performed computationally, aims to identify the most stable (lowest energy) conformations and the energy barriers for rotation between them. researchgate.netucsd.edu

This analysis reveals that low-energy conformers will position the bulky 4-bromophenoxy group in a way that minimizes steric interactions with the epoxide ring. The preferred conformation directly impacts the accessibility of the epoxide carbons to an incoming nucleophile. If the most stable conformer sterically shields one face of the epoxide, it can further enhance the selectivity of the reaction. Therefore, a thorough conformational analysis is essential for accurately modeling the stereochemical outcome of its reactions. nih.gov

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for Enantioselective Transformations

The development of catalytic systems that can precisely control stereochemistry is paramount for synthesizing enantiomerically pure compounds. For (S)-2-((4-Bromophenoxy)methyl)oxirane, which already possesses a defined stereocenter, research is focused on catalytic transformations that either preserve or build upon this chirality in subsequent reactions, such as asymmetric ring-opening (ARO).

Key Research Findings:

Chiral Salen Complexes: The hydrolytic kinetic resolution (HKR) of racemic 2-((aryloxy)methyl)oxiranes using chiral (salen)Co(III) complexes, often referred to as Jacobsen's catalyst, is a well-established method to produce enantiopure epoxides. wisc.edumdpi.com Future research is exploring the immobilization of these catalysts on supports like SBA-15 mesoporous silica (B1680970) to enhance reusability and facilitate easier separation from reaction products. researchgate.net While often used for the synthesis of the chiral epoxide, these catalysts can also be adapted for the enantioselective ring-opening of related meso-epoxides, a strategy that could be applied to derivatives of the target compound.

Organocatalysis: Chiral organocatalysts are emerging as powerful tools for ARO reactions, offering a metal-free alternative. Novel chiral sulfinamide-based organocatalysts have demonstrated high efficiency in the asymmetric ring-opening of meso-epoxides with nucleophiles like anilines, achieving excellent yields (up to 95%) and enantioselectivities (up to 99% ee). organic-chemistry.orgnih.govresearchgate.net The mechanism often involves hydrogen bonding to activate the epoxide ring, and the stereochemical outcome is dictated by the catalyst's chirality. While not yet specifically reported for this compound, applying these systems to its racemic precursor or using it as a substrate in diastereoselective reactions is a promising future direction.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, environmentally friendly conditions. researchgate.netresearchgate.netrsc.org Lipases, in particular, are effective in the kinetic resolution of racemic aryloxy-propan-2-yl acetates (derivatives of the ring-opened epoxide) via hydrolysis. mdpi.com Future work involves identifying or engineering enzymes like epoxide hydrolases or halohydrin dehalogenases for the direct, highly enantioselective synthesis of this compound or for its selective downstream transformations.

Catalyst TypeTransformationPotential AdvantagesKey References
Chiral Salen-Metal Complexes Hydrolytic Kinetic Resolution (HKR), Asymmetric Ring-Opening (ARO)High enantioselectivity, well-established methodology. wisc.edumdpi.comwikipedia.org
Chiral Organocatalysts (e.g., Sulfinamides) Asymmetric Ring-Opening (ARO) with various nucleophilesMetal-free, mild conditions, high yields, and enantioselectivity. organic-chemistry.orgnih.govresearchgate.net
Biocatalysts (e.g., Lipases, Hydrolases) Kinetic Resolution, Asymmetric SynthesisHigh specificity, green reaction conditions (aqueous media, ambient temp.), sustainable. mdpi.comresearchgate.netresearchgate.net

Flow Chemistry Approaches in this compound Synthesis and Reactivity

Flow chemistry, or continuous-flow synthesis, is revolutionizing chemical manufacturing by offering enhanced safety, scalability, and process control compared to traditional batch methods. polimi.ituc.ptresearchgate.net The application of this technology to the synthesis and reactions of this compound is an active area of research.

Key Research Findings:

Enhanced Safety and Control: The synthesis of epoxides can involve hazardous reagents and exothermic reactions. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer, mitigating risks and enabling reactions under conditions that would be unsafe in batch. polimi.itresearchgate.net

Improved Efficiency and Scalability: Continuous-flow processes allow for the seamless integration of reaction, separation, and purification steps. uc.pt For chiral compounds, this includes the use of packed-bed reactors containing immobilized enzymes (e.g., lipases) or chiral catalysts for continuous kinetic resolutions. researchgate.netresearchgate.net This approach has been demonstrated for the resolution of secondary alcohols, which are products of epoxide ring-opening, showing significantly higher productivity compared to batch processes. researchgate.net

Integration with Other Technologies: Flow systems can be coupled with other enabling technologies such as photochemistry, electrochemistry, and microwave irradiation, opening new avenues for the functionalization of this compound. uc.ptjst.org.in

Future work will focus on developing end-to-end continuous processes for the synthesis of this compound and its derivatives, integrating catalytic steps and in-line purification to create highly efficient and automated manufacturing platforms.

Sustainable and Green Chemistry Aspects in Preparation and Use

Adherence to the principles of green chemistry is crucial for modern chemical synthesis to minimize environmental impact. researchgate.netrsc.org Research into the preparation and use of this compound is increasingly guided by these principles.

Key Research Findings:

Biocatalysis: As mentioned, the use of enzymes represents a cornerstone of green chemistry. frontiersin.org Biocatalytic routes can replace traditional chemical methods that often rely on hazardous reagents and generate significant waste. researchgate.netresearchgate.net The chemo-enzymatic synthesis of chiral epoxides from renewable starting materials like levoglucosenone (B1675106) exemplifies a sustainable approach that could be adapted for aryl glycidyl (B131873) ethers. mdpi.com

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product. Catalytic methods, such as the Jacobsen epoxidation which uses a recyclable catalyst and a simple oxidant like bleach, are favored over stoichiometric reagents. wikipedia.orgorganic-chemistry.org

Safer Solvents and Reagents: There is a concerted effort to replace hazardous solvents and reagents. This includes using aqueous media for enzymatic reactions or exploring solvent-free conditions. researchgate.net For instance, sustainable catalytic protocols have been developed for the epoxidation of terpenes using hydrogen peroxide (H₂O₂) as a benign oxidant in solvent-free systems. sigmaaldrich.com

The table below summarizes how different green chemistry principles are being applied to the lifecycle of this compound.

Green Chemistry PrincipleApplication in this compound Context
Catalysis Use of recyclable catalysts (e.g., immobilized Jacobsen's catalyst) and enzymes (biocatalysis) to improve efficiency and reduce waste. researchgate.netrsc.org
Use of Renewable Feedstocks Exploring synthetic routes from bio-based starting materials instead of petroleum-derived precursors. mdpi.com
Safer Solvents & Auxiliaries Performing reactions in water or under solvent-free conditions to eliminate the use of volatile organic compounds (VOCs). sigmaaldrich.com
Design for Energy Efficiency Employing biocatalysis or other methods that operate at ambient temperature and pressure, reducing energy consumption. researchgate.net
Atom Economy Designing syntheses where the maximum proportion of reactant atoms are incorporated into the final product.

Applications in Advanced Materials Science (Chemical aspects)

The dual functionality of this compound—the polymerizable epoxide group and the bromine-containing aromatic ring—makes it a valuable monomer for advanced materials, particularly high-performance epoxy resins.

Key Research Findings:

Flame Retardant Epoxy Resins: The primary application in materials science is as a reactive flame retardant. The bromine atom is incorporated directly into the polymer backbone during the curing process. nih.gov When exposed to high temperatures, the carbon-bromine bonds can break, releasing bromine radicals that interrupt the radical chain reactions of combustion in the gas phase. This makes epoxy resins derived from brominated compounds inherently flame retardant. coacechemical.compufr.net Brominated epoxy resins are widely used in manufacturing printed circuit boards for electronics. coacechemical.com

High-Performance Polymers: The rigid aromatic structure of the bromophenoxy group contributes to the thermal stability and mechanical strength of the resulting epoxy polymer. Curing this monomer with agents like 4,4′-diaminodiphenylsulphone (DDS) produces a cross-linked network with a high glass transition temperature (Tg) and good chemical resistance. coacechemical.comrsc.org

Modification of Material Properties: As a glycidyl ether, it can be used as a reactive diluent or a comonomer to modify the properties of other epoxy systems, such as those based on diglycidyl ether of bisphenol A (DGEBA). coacechemical.comontosight.ai It can enhance properties like adhesion and thermal performance.

Future research in this area is focused on developing novel epoxy resin formulations that balance flame retardancy with other desirable properties, such as improved dielectric performance for next-generation electronics and exploring halogen-free alternatives to meet stricter environmental regulations. epo.orgolinepoxy.com

Structure-Reactivity Relationship Exploration for Functionalization

Understanding the relationship between the molecular structure of this compound and its chemical reactivity is key to optimizing its use in synthesis and designing new transformations. The primary focus is on the regioselectivity and stereoselectivity of the epoxide ring-opening reaction.

Key Research Findings:

Regioselectivity of Ring-Opening: The ring-opening of unsymmetrical epoxides like this one can occur at either of the two carbon atoms of the oxirane ring. The outcome is highly dependent on the reaction conditions.

Under basic or neutral conditions (S_N2-type): Nucleophilic attack generally occurs at the less sterically hindered terminal carbon atom. This is the kinetically favored pathway. d-nb.inforesearchgate.netchemistrysteps.com

Under acidic conditions (S_N1-like): The oxygen atom is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state. d-nb.inforesearchgate.net

Electronic Effects: The electron-withdrawing nature of the 4-bromophenoxy group influences the electrophilicity of the epoxide carbons, potentially affecting reaction rates with nucleophiles.

Stereochemistry: As the starting material is chiral, ring-opening via an S_N2 mechanism proceeds with inversion of configuration at the stereocenter if the attack occurs there. If the attack is at the terminal carbon, the original stereocenter is preserved. This predictable stereochemical outcome is crucial for its application as a chiral building block.

Future explorations will likely involve detailed computational studies, such as Density Functional Theory (DFT), to model the transition states of various ring-opening reactions. d-nb.info These studies can provide deeper insights into the factors governing regioselectivity and help predict the outcomes of reactions with novel nucleophiles and catalytic systems, accelerating the development of new synthetic methodologies.

Q & A

Q. What are the key spectroscopic characteristics for identifying (S)-2-((4-bromophenoxy)methyl)oxirane?

Methodological Answer:

  • Molecular Formula : C₉H₉BrO₂ (MW: 229.07) .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for the oxirane ring (δ ~2.5–3.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm) from the 4-bromophenoxy group.
    • ¹³C NMR : Signals for the oxirane carbons (~45–55 ppm) and brominated aromatic carbons (~115–130 ppm).
  • Mass Spectrometry (MS) : A molecular ion peak at m/z 228/230 (Br isotopic pattern) confirms the molecular weight.
  • Chiral Analysis : Use chiral HPLC or polarimetry to verify enantiopurity, as described in enantioselective syntheses .

Q. What synthetic methodologies are reported for this compound?

Methodological Answer:

  • Nucleophilic Substitution : React (R)-epichlorohydrin with 4-bromophenol under basic conditions (e.g., CsF in DMF at 50°C for 48 hours) .
    • Key Steps :

Deprotonation of 4-bromophenol to form a phenoxide nucleophile.

Epoxide ring opening via SN2 mechanism.

Purification via silica column chromatography or recrystallization.

  • Yield Optimization : Adjust stoichiometry (1:3 phenol-to-epichlorohydrin ratio) and base strength (CsF > K₂CO₃) to improve efficiency .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

  • Chiral Starting Material : Use enantiopure (R)-epichlorohydrin to ensure retention of stereochemistry during nucleophilic substitution .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) for kinetic resolution in epoxide formation, though direct evidence for this compound is limited.
  • Analysis : Confirm enantiomeric excess (ee) via chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) .

Q. How does the para-bromo substituent influence reactivity compared to other halogenated analogs?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing bromo group decreases phenoxide nucleophilicity, slowing reaction kinetics vs. chloro or nitro analogs (e.g., (S)-2-((4-chlorophenoxy)methyl)oxirane) .
  • Comparative Studies :
    • Synthetic Efficiency : Bromo derivatives may require longer reaction times or stronger bases (e.g., CsF vs. K₂CO₃) .
    • Stability : Bromine’s higher atomic weight and lower electronegativity vs. chlorine could alter solubility and crystallization behavior.

Q. How can contradictory data regarding reaction yields in different synthetic procedures be resolved?

Methodological Answer:

  • Systematic Parameter Screening :
    • Base Selection : Compare CsF, K₂CO₃, and NaH for phenoxide generation efficiency .
    • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. less polar alternatives (THF).
    • Temperature : Optimize between 25°C and 80°C to balance reaction rate and epoxide stability.
  • Design of Experiments (DoE) : Use factorial design to identify critical variables (e.g., base concentration, solvent polarity) impacting yield .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Thermal Control : Ensure uniform heating/cooling in large batches to prevent racemization.
  • Catalyst Recovery : Explore immobilized chiral catalysts for cost-effective reuse.
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for industrial feasibility .

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